molecular formula C20H19ClN4O3S B15080240 4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15080240
M. Wt: 430.9 g/mol
InChI Key: PDVPXXSPYBMWBC-KOLAHGPOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative .

Scientific Research Applications

4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H19ClN4O3S/c1-26-16-10-14(11-17(27-2)18(16)28-3)19-23-24-20(29)25(19)22-12-15(21)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,24,29)/b15-9-,22-12+

InChI Key

PDVPXXSPYBMWBC-KOLAHGPOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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